2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a complex organic compound that features a benzylidene hydrazine moiety and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s hydrazone moiety can form stable complexes with metal ions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-ethoxyphenyl)-2-oxoacetamide
- 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
- 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-hydroxyphenyl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This modification can enhance its potential as a therapeutic agent and its utility in various chemical reactions.
Properties
CAS No. |
357267-37-9 |
---|---|
Molecular Formula |
C16H14ClN3O3 |
Molecular Weight |
331.75 g/mol |
IUPAC Name |
N'-[(E)-(2-chlorophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C16H14ClN3O3/c1-23-14-9-5-4-8-13(14)19-15(21)16(22)20-18-10-11-6-2-3-7-12(11)17/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
InChI Key |
NPKWBDCBUIHNHU-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CC=C2Cl |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.